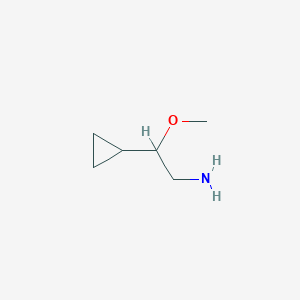

2-Cyclopropyl-2-methoxyethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIMNJFSGJOKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488263-56-4 | |

| Record name | 2-cyclopropyl-2-methoxyethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Cyclopropyl 2 Methoxyethan 1 Amine

Direct Synthetic Routes to 2-Cyclopropyl-2-methoxyethan-1-amine and its Derivatives

The construction of the this compound framework can be achieved through various synthetic pathways, often starting from readily available precursors. These routes are designed to efficiently assemble the unique combination of a cyclopropyl (B3062369) ring, a methoxy (B1213986) group, and a primary amine function on a two-carbon backbone.

The synthesis of cyclopropylamines often begins with simpler, acyclic, or cyclic starting materials. A general retrosynthetic analysis suggests that the target molecule can be disconnected in several ways, pointing to potential starting materials like cyclopropyl methyl ketone or derivatives of cyclopropylglycine. researchgate.netgoogle.com

One practical, scalable approach for similar non-racemic 1-cyclopropyl alkyl-1-amines involves a three-step process starting from cyclopropyl methyl ketone. google.com This process includes:

Condensation: Reaction of the ketone with a chiral amine, such as (S)-(−)-α-phenylethylamine, often facilitated by a Lewis acid, to form a chiral imine. google.com

Reduction: The resulting imine is reduced to the corresponding secondary amine. google.com

Debenzylation: Removal of the chiral auxiliary group (e.g., the phenylethyl group) to yield the desired primary amine. google.com

Another strategy involves the modification of functional groups on a pre-existing cyclopropane (B1198618) ring. For instance, methods for producing cyclopropylamines from γ-butyrolactone have been developed, proceeding through intermediates like cyclopropanecarboxamide, which is then converted to the amine via a Hofmann reaction. googleapis.com Similarly, the synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes via a zinc homoenolate intermediate that is trapped by an amine before ring closure. chemrxiv.org

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric syntheses for chiral amines like (S)-1-Cyclopropyl-2-methoxyethan-1-amine. This specific enantiomer has been identified as a key chiral intermediate for synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists. researchgate.net

Several methods have proven effective for obtaining this compound in high enantiomeric purity:

Enzymatic Resolution: Racemic 1-cyclopropyl-2-methoxyethan-1-amine can be resolved using enzymes. A transaminase from Vibrio fluvalis has been used, providing the (S)-amine in 38% yield but with a modest enantiomeric excess (ee) of 53%. researchgate.net

Lipase-Catalyzed Acylation: A more effective resolution method involves lipase-catalyzed acylation, which yields the (S)-amine in 35% yield but with a much higher enantiomeric excess of 91% ee. researchgate.net

A comparison of these methods highlights the superiority of the enzymatic reductive amination route for achieving the highest optical purity.

| Synthetic Method | Starting Material | Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Reductive Amination & Multi-Step Conversion | Cyclopropylglyoxylic acid | 62% (overall) | >99% | researchgate.net |

| Enzymatic Resolution (Transaminase) | Racemic Amine | 38% | 53% | researchgate.net |

| Lipase-Catalyzed Acylation | Racemic Amine | 35% | 91% | researchgate.net |

This compound as a Versatile Reagent and Intermediate in Complex Syntheses

The primary amine functionality of this compound makes it a valuable nucleophile and a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are a cornerstone of modern synthetic efficiency. Primary amines are frequent participants in these reactions. While specific examples detailing this compound in MCRs are not prevalent, its reactivity can be inferred from the well-established behavior of primary amines in such protocols. nih.gov

A key reaction involving primary amines is their interaction with carbon disulfide (CS₂), a highly reactive one-carbon electrophile. researchgate.netwikipedia.org The nucleophilic nitrogen of this compound attacks the electrophilic carbon of CS₂, typically in the presence of a base, to form a dithiocarbamate (B8719985) salt. wikipedia.orgresearchgate.net

Reaction Scheme: 2 R-NH₂ + CS₂ → [R-NH₃]⁺[R-NH-CS₂]⁻ (where R = 2-Cyclopropyl-2-methoxyethyl)

This dithiocarbamate intermediate is a versatile building block. researchgate.net It can be protonated to form the corresponding dithiocarbamic acid or alkylated to produce dithiocarbamate esters. researchgate.net These intermediates are crucial for constructing a variety of acyclic and heterocyclic structures. For instance, the dithiocarbamate can decompose to form an isothiocyanate and hydrogen sulfide, which can then react with another equivalent of the amine to form a symmetrically substituted thiourea. researchgate.net

The dithiocarbamate derived from this compound is a key precursor for synthesizing N-substituted rhodanine (B49660) and other thiazolidine (B150603) derivatives. nih.govresearchgate.net Rhodanines, or 2-thioxothiazolidin-4-ones, are privileged scaffolds in medicinal chemistry. researchgate.netnih.govresearchgate.net

A common synthetic route to N-substituted rhodanines involves a two-step process starting from the dithiocarbamate:

S-Alkylation: The dithiocarbamate is reacted with an α-halo acetic acid derivative, such as sodium chloroacetate. researchgate.net

Intramolecular Cyclization: The resulting intermediate undergoes acid-catalyzed intramolecular condensation and cyclization to form the N-substituted rhodanine ring. researchgate.net

Similarly, various thiazolidine derivatives can be synthesized via one-pot, three-component reactions involving a primary amine, carbon disulfide, and a third component like a nitroepoxide or maleic anhydride, often under mild conditions. nih.gov The use of this compound in these MCRs would lead to thiazolidine or rhodanine structures bearing the unique N-(2-Cyclopropyl-2-methoxyethyl) substituent, thereby allowing for the exploration of new chemical space.

Application in Amide Bond Formation from Carboxylic Acids

The primary amine functionality of cyclopropyl amines makes them valuable nucleophiles in amide bond formation, one of the most fundamental transformations in medicinal and organic chemistry. nih.gov While direct reaction with carboxylic acids requires high temperatures, the coupling is typically achieved using activating agents or coupling reagents that convert the carboxylic acid into a more reactive species. core.ac.uk

The general reactivity of amines in this context is well-established. For instance, cyclopropylamine (B47189) can be coupled with carboxylic acids using reagents like T3P (Propylphosphonic Anhydride). In a typical procedure, a solution of the starting carboxylic acid is treated with a base such as DIEA (N,N-Diisopropylethylamine) and cyclopropylamine, followed by the addition of the T3P coupling agent to facilitate the formation of the amide bond. commonorganicchemistry.com This methodology is broadly applicable and demonstrates the utility of the amine group in compounds like this compound for constructing amide linkages.

Table 1: Representative Conditions for Amide Coupling with Cyclopropylamine

| Carboxylic Acid (SM) | Amine | Coupling Reagent | Base | Solvent | Conditions |

| Substituted Carboxylic Acid | Cyclopropylamine | T3P | DIEA | 2-Methyltetrahydrofuran | 70 °C, 16 h |

| General Acid | General Amine | T3P | TEA | DCM | 0 °C to RT |

Data adapted from patent examples illustrating general amide coupling procedures. commonorganicchemistry.com

Role in Substitution Reactions for Chemical Modification of Nucleosides and Polymers

The nucleophilic nature of the cyclopropylamine moiety allows it to be used in substitution reactions for modifying larger molecules like polymers. The amine group can react with electrophilic sites on a polymer backbone, such as active esters, to introduce new functionalities. longdom.orgnih.gov For example, postpolymerization modification of a copolymer containing N-acryloyloxysuccinimide (NAS) active esters can be achieved by reaction with bifunctional amines. This process allows for the introduction of "clickable" functional groups, enhancing the polymer's utility for applications like microarrays. nih.gov The inherent reactivity of the amine in this compound makes it a potential candidate for such modifications.

Furthermore, cyclopropylamine derivatives are employed in material science for the synthesis of specialty polymers and advanced coatings. The rigidity and strain of the cyclopropane ring can impart unique mechanical and thermal properties to the resulting materials. longdom.org The participation of cyclopropylamine in substitution and polymerization reactions is a key aspect of its utility as a chemical intermediate. longdom.org

While the direct modification of nucleosides with this compound is not extensively documented in the reviewed literature, the modification of nucleoside analogues is a critical strategy in the development of antiviral drugs. nih.gov These modifications often target the sugar moiety to alter the molecule's configuration and biological activity. nih.gov

Utilization in the Synthesis of Bioactive Scaffolds, e.g., Quinoline (B57606) Derivatives and Raf Kinase Inhibitors

The cyclopropylamine scaffold is a privileged motif found in numerous biologically active compounds, including kinase inhibitors. chemrxiv.org Its incorporation can enhance metabolic stability and introduce conformational rigidity.

Quinoline Derivatives: Quinolines are heterocyclic scaffolds with a wide range of pharmaceutical applications. nih.gov Numerous synthetic methods exist for their construction, including the Skraup, Combes, and Friedländer syntheses. slideshare.netpharmaguideline.com The functionalization of the quinoline core is a common strategy in drug discovery. While direct synthesis of quinolines using this compound as a primary building block is not a classical named reaction, amine-containing fragments are frequently introduced onto pre-formed quinoline rings via substitution reactions to create new derivatives. nih.gov

Raf Kinase Inhibitors: The Ras-Raf-MEK signaling pathway is a key target in oncology. lookchem.com Many inhibitors have been designed to target components of this pathway, particularly B-Raf and C-Raf kinases. A common structural feature in many Raf inhibitors is a diarylurea or diarylamide linkage connecting different aromatic systems. nih.govnih.gov For example, a series of potent antiproliferative compounds features a diarylurea structure attached to a quinoline nucleus. nih.gov The cyclopropylamine moiety has been incorporated into various kinase inhibitors. For instance, photocatalytic methods have been used to synthesize cyclopropylamine derivatives that were subsequently evaluated as LSD1 inhibitors. rsc.org The structural features of this compound make it a relevant building block for creating novel analogues of known kinase inhibitors.

Stereocontrolled and Enantioselective Synthetic Approaches Incorporating the Cyclopropyl Amine Framework

Achieving stereocontrol in the synthesis of substituted cyclopropanes is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Diastereoselective Cyclization Strategies

Several methodologies have been developed for the diastereoselective synthesis of substituted cyclopropylamines.

One effective strategy involves the reaction of α-chloroaldehydes with a one-carbon dianionic building block, bis(iodozincio)methane (CH₂(ZnI)₂). This process generates a zinc homoenolate intermediate, which is then trapped by an amine. Subsequent ring-closure yields the trans-2-substituted-cyclopropylamine with high diastereoselectivity. chemrxiv.org The choice of solvent is critical; the addition of a polar aprotic co-solvent like DMF can suppress cis/trans-isomerization, leading to high diastereomeric ratios (d.r.). chemrxiv.org

Another approach is the titanocene-catalyzed diastereoselective cyclopropanation, which can directly convert carboxylic acid derivatives and olefins into cyclopropylamines. mdpi.com Additionally, the synthesis of cyclopropyl diboronates from gem-bis(boronates) provides a route to highly diastereoselective polysubstituted cyclopropanes after further derivatization. nih.govresearchgate.net

Table 2: Diastereoselective Synthesis of a trans-2-Substituted-Cyclopropylamine

| Entry | Variation from Initial Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Initial conditions (THF solvent) | 77 | 4.4:1 |

| 2 | Addition of i-PrOH before amine | 100 | 4.4:1 |

| 3 | DMF/THF (3:2) solvent mixture | 80 | >20:1 |

| 4 | Reaction at 110 °C in DMF/THF | 79 | 10:1 |

Data from the synthesis of a model trans-2-substituted-cyclopropylamine from an α-chloroaldehyde. chemrxiv.org

Palladium-Catalyzed Enantioselective C(sp³)–H Arylation Leading to Cyclopropyl Amines

A powerful modern strategy for synthesizing chiral cyclopropyl amines involves the enantioselective functionalization of C(sp³)–H bonds. Palladium(II)-catalyzed arylation of cyclopropyl C–H bonds has emerged as a key method. nih.gov This reaction utilizes a directing group, often an amide or a related functionality attached to the amine, to position the palladium catalyst in proximity to a specific C–H bond.

Using mono-N-protected amino acid (MPAA) ligands, a highly enantioselective arylation of the C–H bonds of cyclopropylmethylamines with aryl iodides can be achieved. nih.govacs.org This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and provides a direct route to chiral cis-aryl-cyclopropylmethylamines with excellent enantioselectivity (up to 99.5% ee). nih.govacs.org This method demonstrates that enantiocontrol can override the inherent diastereoselectivity of a chiral substrate, making it a versatile tool for creating complex, stereodefined molecules. nih.gov

Table 3: Enantioselective Pd(II)-Catalyzed C–H Arylation of a Cyclopropylmethylamine Substrate

| Aryl Iodide (ArI) | Ligand | Yield (%) | ee (%) |

| 4-Iodo-N,N-dimethylaniline | L1 | 75 | 98 |

| 1-Iodo-3,5-dimethylbenzene | L1 | 80 | 97 |

| 1-Iodo-4-methoxybenzene | L1 | 74 | 98 |

| 2-Iodonaphthalene | L1 | 78 | 99.5 |

Data represents a selection of results from the arylation of N-(quinolin-8-yl)cyclopropylmethanamine. "L1" refers to a specific mono-protected amino acid ligand used in the study. acs.org

Reactivity Profiles and Mechanistic Investigations of 2 Cyclopropyl 2 Methoxyethan 1 Amine

Reaction Pathways and Transformations Involving the Cyclopropyl (B3062369) Amine Functionality

The reactivity of 2-Cyclopropyl-2-methoxyethan-1-amine is largely dictated by the interplay between the cyclopropyl ring and the primary amine group. The amine can act as a directing group in various transformations, while the strained C-C bonds of the cyclopropane (B1198618) ring are susceptible to cleavage under certain conditions.

The functionalization of C–H bonds has emerged as a powerful tool in organic synthesis, offering a direct route to modify molecular scaffolds. In the context of cyclopropylamines, transition metal-catalyzed C–H activation presents a promising strategy for derivatization. nih.govacs.org While specific studies on this compound are not extensively documented, the principles of C–H activation in similar systems can be applied.

Palladium-catalyzed C–H activation, often directed by a coordinating group, is a well-established methodology. nih.govscripps.edu For this compound, the primary amine could potentially serve as a directing group, although it is often necessary to convert it to a more robust directing group like a picolinamide. acs.org This directed approach would favor the functionalization of the C–H bonds on the cyclopropane ring. The reaction typically proceeds through a cyclometalated intermediate, and the regioselectivity is controlled by the formation of a stable five- or six-membered metallacycle.

The following table illustrates a hypothetical C–H arylation of a picolinamide-protected derivative of this compound, based on known methodologies for cyclopropane C–H functionalization. acs.org

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)₂ | Picolinamide | K₂CO₃ | Toluene | 75 |

| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | Picolinamide | Cs₂CO₃ | Dioxane | 82 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ | Picolinamide | K₃PO₄ | DMF | 68 |

This data is illustrative and based on general C–H activation methodologies for cyclopropanes.

The intramolecular cyclization of molecules containing both a cyclopropylamine (B47189) and a carbonyl moiety can lead to the formation of heterocyclic structures. While direct examples involving this compound are scarce, the general reactivity of cyclopropyl imines and ketones provides insight into potential transformations. epfl.chsci-hub.redepfl.chchimia.ch

If this compound were to be derivatized to form an imine with a proximal aryl group containing a carbonyl, an intramolecular cyclative arylation could be envisioned. Such a reaction would likely proceed through the opening of the cyclopropane ring, driven by the formation of a more stable carbocation or a metallacyclic intermediate, followed by attack of the enolate of the carbonyl system. The regioselectivity of the ring opening would be a key factor, with cleavage of the bond distal to the activating group often being favored. nih.gov

The haloform reaction is a classic organic transformation that converts methyl ketones into carboxylic acids. A variation of this reaction, the haloform coupling, can be used to synthesize esters. nih.govthieme.dethieme.denih.govbris.ac.uk While this reaction is not directly applicable to the amine functionality of this compound, if the molecule were to be transformed into a methyl ketone derivative, this methodology could be employed for ester synthesis.

For instance, a hypothetical derivative, 1-(2-cyclopropyl-2-methoxyethyl)-ethan-1-one, could undergo a haloform coupling with various alcohols to yield the corresponding esters. The reaction typically involves an iodine source and a base.

| Entry | Alcohol | Base | Solvent | Yield (%) |

| 1 | Methanol | DBU | THF | 85 |

| 2 | Isopropanol | DBU | THF | 78 |

| 3 | Benzyl alcohol | DBU | THF | 80 |

This data is illustrative and based on general haloform coupling reactions.

The primary amine group of this compound is nucleophilic and can participate in a variety of addition reactions. It can react with electrophiles such as carbonyls and activated alkynes. nih.gov The lone pair of electrons on the nitrogen atom also allows it to act as a ligand for transition metals. wikipedia.orgnih.gov

The interaction of cyclopropylamines with transition metals can lead to several outcomes. Coordination of the amine to a metal center can facilitate C–H activation, as discussed previously. Alternatively, the metal can induce the ring opening of the cyclopropane, leading to the formation of metallacyclobutanes or other organometallic intermediates. wikipedia.org For example, titanocene (B72419) complexes have been shown to mediate the rearrangement of cyclopropyl imines. nih.gov

A hypothetical reaction of this compound with a palladium precursor could lead to the formation of a coordination complex, which could then be a key intermediate in catalytic cycles.

Detailed Mechanistic Elucidation via Experimental and Computational Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This often involves a combination of experimental techniques and computational modeling.

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the factors that influence the reaction rate. For cyclopropylamine reactions, kinetic analysis can help to distinguish between different proposed mechanisms, such as those involving concerted versus stepwise pathways for ring opening. rsc.orgresearchgate.netrsc.orgnih.gov

Thermodynamic studies, on the other hand, provide information about the relative stabilities of reactants, intermediates, and products. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the energy profiles of reaction pathways and to predict the thermodynamic feasibility of different transformations.

For the gas-phase pyrolysis of the parent cyclopropylamine, the rate-determining step is the isomerization to a reactive intermediate. rsc.org A similar initial step could be envisioned for more complex derivatives. The following table presents hypothetical thermodynamic data for the ring opening of this compound, which would be a key process in many of its transformations.

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| Ring opening to form a primary carbocation | +15 | +5 | +13.5 |

| Ring opening to form a secondary carbocation | +10 | +4 | +8.8 |

This data is illustrative and based on general principles of carbocation stability and ring strain.

Identification and Characterization of Reaction Intermediates

In reactions involving cyclopropyl imines, the identification of intermediates is key to understanding the reaction mechanism. For instance, in titanium-catalyzed alkyne carboamination, an azatitanacyclohexene has been identified as a key intermediate. This intermediate is formed through the ring-opening of a cyclopropyl imine. nih.gov The azatitanacyclohexene can then undergo a thermal or reductant-catalyzed ring-contraction to form a 5-membered azatitanacyclopentene. nih.gov The characterization of these metallacycles provides strong evidence for their role in the formation of either cyclopropyl imines or α,β-unsaturated imines. nih.gov

Similarly, in nickel-catalyzed cross-coupling reactions of cyclopropyl ketones, a homoallyl nickel intermediate is formed after the C-C bond activation and ring-opening of the cyclopropyl group. researchgate.net The formation of this intermediate is a critical step that avoids the generation of radical intermediates. researchgate.net

| Intermediate | Reaction Type | Method of Characterization | Reference |

| Azatitanacyclohexene | Ti-catalyzed alkyne carboamination | X-ray Crystallography, NMR Spectroscopy | nih.gov |

| Azatitanacyclopentene | Ti-catalyzed alkyne carboamination | X-ray Crystallography, NMR Spectroscopy | nih.gov |

| Homoallyl nickel intermediate | Ni-catalyzed cross-coupling | Experimental and theoretical studies | researchgate.net |

Influence of Catalyst Design and Ligand Coordination on Reaction Mechanisms

The design of the catalyst and the coordination of ligands have a profound impact on the reaction mechanisms involving this compound and related structures. The choice of ligand can influence the coordination geometry of the metal center, which in turn affects the reactivity and selectivity of the catalytic system.

For example, in palladium-catalyzed C-H functionalization, the use of 2-pyridone ligands has been shown to be crucial for promoting the desired reaction. researchgate.netmdpi.com These ligands can facilitate the C-H activation step and stabilize the key catalytic intermediates. nih.gov The structure of the ligand, including the length of alkyl linkers, can also determine the topology of the resulting coordination complexes, leading to the formation of either coordination polymers or metallomacrocycles. rsc.org

The coordination of different ligands can also lead to different conformations and coordination modes, which can influence the chemical stability and potential for structural transformation of the resulting complexes. nih.gov The flexibility of the ligand can allow for the modulation of photophysical properties in f-block metal complexes by enabling the coordination of additional ligands with varying Lewis basicities. nih.gov

| Catalyst/Ligand System | Reaction Type | Influence on Mechanism | Reference |

| Pd(OAc)2 / 2-pyridone | β-C(sp3)–H arylation | Facilitates C-H activation, stabilizes intermediates | researchgate.netmdpi.comnih.gov |

| Ditopic di(2-pyridylmethyl)amine carboxylate ligands | Zn(II) and Cu(II) complexation | Controls coordination topology (polymers vs. macrocycles) | rsc.org |

| Tris[2-(2-methoxyethoxy)ethyl]amine | f-block metal complexation | Allows for flexible coordination and modulation of properties | nih.gov |

Investigation of Rotamer Interconversion and Conformational Dynamics

The conformational dynamics and rotamer interconversion of molecules containing cyclopropyl groups are important for understanding their reactivity. The cyclopropyl group can act as a π-donor, which can influence the stability and reactivity of adjacent functional groups. researchgate.net

In the case of zinc polysulfido complexes with tridentate amine ligands, variable-temperature 1H NMR spectroscopy has been used to observe the inversion of stereochemistry at the zinc center. The proposed mechanism for this isomerization involves the dissociation of the central amine, formation of a tetrahedral intermediate, and inversion at the central nitrogen, followed by recoordination. illinois.edu This dynamic behavior highlights the conformational flexibility of the ligand and its impact on the metal's coordination sphere.

Role as a Transient Directing Group (TDG) in Catalytic C–H Functionalization

This compound is a prime example of a transient directing group (TDG) utilized in catalytic C-H functionalization. This strategy offers a more efficient approach compared to the use of covalently attached directing groups, as it eliminates the need for additional steps for installation and removal. nih.govnih.gov

Principles and Scope of TDG-Enabled Catalysis in Selective C–H Activation

The principle behind TDG-enabled catalysis is the reversible formation of a directing group in situ, which then guides a metal catalyst to a specific C-H bond for activation. nih.gov This approach has been successfully applied to the functionalization of aldehydes, ketones, and amines. mdpi.com The reversible imine formation between an amine TDG and a carbonyl substrate is a common strategy to bring the catalyst into proximity of the target C-H bond. nih.gov

The scope of TDG-enabled catalysis is broad, allowing for the functionalization of various C(sp3)-H bonds. For instance, α-amino acids have been used as TDGs in palladium-catalyzed γ-C(sp3)-H (hetero)arylation of aliphatic ketones. nih.gov This strategy has enabled the arylation of ketones at the γ-position, a challenging transformation to achieve selectively. nih.gov

Applications in Palladium-Catalyzed β-C(sp3)–H Arylation of Aldehydes and Ketones

A significant application of TDGs is in the palladium-catalyzed β-C(sp3)-H arylation of aldehydes and ketones. By employing α-amino acids or β-amino acids as transient directing groups, various aliphatic ketones and aldehydes can be arylated at the β-position. nih.govnih.gov This method has proven effective for both primary and, more challengingly, methylene (B1212753) C-H bonds. nih.gov

The efficiency of these reactions is often enhanced by the use of specific ligands, such as 2-pyridone, which work in concert with the TDG to promote the C-H activation and subsequent arylation. researchgate.netmdpi.com

| Substrate | Transient Directing Group | Catalyst System | Product | Reference |

| Aliphatic Ketones | α-Amino Acid | Pd(II) / 2-pyridone | γ-Arylated Ketones | nih.gov |

| Tertiary Aliphatic Aldehydes | α-Amino Acid | Pd(II) / 2-pyridone | β-Arylated Aldehydes | researchgate.netmdpi.com |

| Linear Aliphatic Ketones | α-Benzyl β-alanine | Pd(OAc)2 | Methylene β-Arylated Ketones | nih.gov |

Theoretical and Experimental Insights into TDG-Substrate Interactions and Catalyst Turnover

Understanding the interactions between the transient directing group, the substrate, and the catalyst is crucial for optimizing these catalytic systems. Mechanistic investigations have provided insights into the catalytic cycle. For example, in a palladium-catalyzed reaction, the cycle can involve the coordination of an imine to the palladium species, followed by C-H bond activation to form a palladacycle intermediate. nih.gov Oxidative addition of an aryl halide and subsequent reductive elimination leads to the arylated product and regenerates the active catalyst. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 2 Methoxyethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and its influence on molecular reactivity. nih.gov These methods solve the Schrödinger equation for a given molecular system, providing energies, electron distributions, and other key properties.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of complex organic reactions due to its balance of accuracy and computational cost. osti.govmdpi.com For a molecule like 2-Cyclopropyl-2-methoxyethan-1-amine, DFT can be employed to explore various potential reaction pathways, such as those involving the strained cyclopropyl (B3062369) ring or the nucleophilic amine group. acs.org

DFT calculations are instrumental in locating and characterizing the geometries of transition states—the high-energy structures that connect reactants to products. rsc.org By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand the factors controlling selectivity. pku.edu.cn For instance, DFT could be used to model the ring-opening reactions of the cyclopropyl group under different conditions or the mechanism of its participation in cycloaddition reactions. pku.edu.cnrsc.org The theory can also elucidate the role of catalysts in facilitating specific transformations. rsc.org Studies on related cyclopropylamine (B47189) systems have successfully used DFT to understand reaction kinetics and mechanisms, such as pyrolysis or isomerization pathways. researchgate.net

Table 1: Representative Activation Energies for Cyclopropylamine Reactions (DFT Calculations)

| Reaction Type | Model System | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Ring Opening | Cyclopropylamine | B3LYP | 6-31G(d) | ~50-60 |

| N-Arylation | Cyclopropylamine + Aryl Halide | M06-2X | Def2TZVP | ~20-30 |

Note: The data in this table are representative values for the cyclopropylamine scaffold based on general findings in computational organic chemistry and are intended for illustrative purposes.

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the cyclopropyl ring, the methoxy (B1213986) group, and the primary amine. Molecular Orbital (MO) theory provides a framework for understanding these properties. The cyclopropane (B1198618) ring is known to have C-C bonds with significant π-character, which can influence the molecule's electronic behavior. acs.orgresearchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, making it the primary site for electrophilic attack. Computational methods can precisely calculate these orbital energies and visualize their spatial distribution. researchgate.net

Table 2: Calculated Electronic Properties for a Model Cyclopropylamine Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are hypothetical and representative for a small molecule containing a cyclopropylamine moiety, calculated at a typical DFT level of theory.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative energies. nih.gov The rotation around the C-C bond connecting the cyclopropyl and methoxy-bearing carbon, as well as the C-O and C-N bonds, leads to a complex potential energy surface (PES). researchgate.netnih.gov

Computational methods can systematically explore this energy landscape by performing rotations around key dihedral angles and calculating the energy at each point. dntb.gov.ua This process identifies the low-energy, stable conformers that are most likely to be populated at a given temperature. Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and its ability to interact with other molecules, such as biological receptors. researchgate.net

Computational chemistry is increasingly used not just to explain known reactions but also to predict the outcomes of new ones. nih.govrsc.org By modeling potential reaction pathways for this compound with various reagents, it is possible to predict which products are likely to form and with what selectivity (e.g., regioselectivity or stereoselectivity). rsc.org

For example, if the amine were to be functionalized, predictive models could assess the relative activation barriers for reaction at the nitrogen versus a potential reaction involving the cyclopropyl ring. chemrxiv.org This predictive power accelerates the discovery of new synthetic methodologies by allowing researchers to screen potential reactions in silico before committing to resource-intensive laboratory experiments. rsc.org Such models can also aid in the design of new catalysts tailored for specific transformations of the cyclopropylamine scaffold. acs.org

The cyclopropylamine scaffold is a "privileged" motif in medicinal chemistry, appearing in numerous preclinical and clinical drug molecules. acs.orgresearchgate.netlongdom.org The cyclopropyl ring is valued for its ability to introduce conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets. acs.orgresearchgate.net While specific studies on this compound in biological systems are not available, molecular simulations can provide general insights into how such scaffolds interact with protein binding sites. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to model the interaction between a small molecule (ligand) and a protein receptor. mdpi.com Docking predicts the preferred binding orientation of the ligand in the protein's active site. MD simulations then provide a dynamic view of the complex over time, allowing for the calculation of binding free energies and an analysis of the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com These simulations are critical in structure-based drug design, helping to rationalize the activity of known drugs containing the cyclopropylamine moiety and guiding the design of new, more potent therapeutic agents. nih.govnih.gov

Advanced Research Applications in Organic Synthesis and Medicinal Chemistry

Strategic Incorporation of the Cyclopropyl-Methoxyethan-1-amine Motif in Target Molecule Synthesis

The intrinsic chemical properties of the 2-cyclopropyl-2-methoxyethan-1-amine scaffold make it a valuable intermediate for chemists. The rigid, three-dimensional nature of the cyclopropyl (B3062369) group, combined with the stereocenter and the reactive amine, allows for precise control over molecular shape and functionality.

The synthesis of complex molecules, particularly those with therapeutic potential, often requires chiral intermediates that can introduce specific structural features. nih.govresearchgate.net The enantiomerically pure form of the cyclopropyl-methoxyethan-1-amine motif is a key component in the synthesis of certain high-value compounds.

A significant application is the use of (S)-1-cyclopropyl-2-methoxyethanamine as a crucial chiral intermediate in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. researchgate.netresearchgate.net These antagonists are investigated for their potential in treating anxiety and depression. The synthesis of one such potent antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, relies on the stereochemical integrity of this amine building block to ensure the final molecule has the correct three-dimensional orientation for effective binding to the CRF-1 receptor. researchgate.net The cyclopropyl group in this context is critical for achieving the desired potency and pharmacokinetic profile.

The general challenge in synthesizing natural products and their analogues lies in managing the variety of functional groups, complex ring systems, and multiple asymmetric centers. researchgate.net The use of pre-formed, stereochemically defined building blocks like chiral cyclopropylamines simplifies these complex syntheses and provides an efficient pathway to the target molecules. chemrxiv.orgresearchgate.net

The demand for enantiomerically pure cyclopropylamines has spurred the development of new synthetic methodologies. researchgate.netresearchgate.net The unique reactivity of these compounds is often harnessed in multi-component reactions or in the construction of conformationally restricted peptide analogues. nih.govnih.gov

Given the importance of intermediates like (S)-1-cyclopropyl-2-methoxyethanamine, significant research has focused on efficient and scalable methods for its preparation. researchgate.netgoogle.com Chemo-enzymatic routes have proven particularly effective. For instance, an efficient synthesis starting from the inexpensive cyclopropyl methyl ketone has been developed. researchgate.netgoogle.com This process involves an enzymatic reductive amination step that establishes the crucial chirality with high enantioselectivity. The development of such methods is critical, as traditional chemical resolutions often provide limited yields and enantiomeric excess. researchgate.net

Below is a comparison of different approaches for synthesizing the chiral amine intermediate:

| Synthesis Method | Starting Material | Key Step | Yield of (S)-amine | Enantiomeric Excess (ee) | Reference |

| Resolution by Transaminase | Racemic amine | Enzymatic resolution | 38% | 53% | researchgate.net |

| Lipase-Catalyzed Acylation | Racemic amine | Enzymatic resolution | 35% | 91% | researchgate.net |

| Chemo-enzymatic Route | Cyclopropyl methyl ketone | Enzymatic reductive amination | 62% (overall) | >99% | researchgate.net |

These methodologies highlight the ongoing innovation in synthetic chemistry aimed at producing valuable and complex building blocks. The development of robust synthetic pathways is essential for making these intermediates readily available for broader applications in drug discovery and materials science. researchgate.net

Structural Significance of the Cyclopropyl Amine in Ligand Design and Molecular Recognition

The cyclopropyl group is not merely a passive structural element; its unique electronic and steric properties play an active role in how a ligand interacts with its biological target. nih.govacs.org This has made the cyclopropylamine (B47189) scaffold a favored motif in modern medicinal chemistry. researchgate.net

The incorporation of a cyclopropyl group into a drug molecule can significantly enhance its binding affinity for a target receptor. nih.govacs.org This is attributed to several factors, including the ring's conformational rigidity, which can reduce the entropic penalty of binding, and its unique electronic character. nih.gov The C-C bonds of the cyclopropane (B1198618) ring have enhanced π-character, allowing for potential electronic interactions with the receptor. nih.govacs.org

A compelling example of this effect is seen in the fentanyl analogue, cyclopropylfentanyl. Despite a subtle structural difference from another analogue, valerylfentanyl, the binding affinities at the μ-opioid receptor (MOR) are strikingly different. nih.gov Cyclopropylfentanyl exhibits a much higher affinity for the MOR, comparable to or even slightly greater than fentanyl itself, whereas valerylfentanyl's affinity is significantly weaker. nih.gov This demonstrates the profound impact a small, rigid cyclopropyl group can have on molecular recognition and binding potency. nih.gov

| Compound | MOR Binding Affinity (Ki) | Comparison | Reference |

| Fentanyl | 7.6 nM | Baseline | nih.gov |

| Cyclopropylfentanyl | 2.8 nM | ~2.7x higher than Fentanyl | nih.gov |

| Valerylfentanyl | 49.7 nM | ~6.5x lower than Fentanyl | nih.gov |

This modulation of binding affinity is a key strategy in drug design, where small structural changes are used to optimize a compound's potency and selectivity. acs.orgnih.gov

The rigid, three-membered ring of the cyclopropyl group imparts significant conformational constraint on a molecule. nih.govrsc.org This rigidity helps to pre-organize the ligand into a specific three-dimensional shape that is complementary to the binding site of a protein. This "bioactive conformation" can lead to a more favorable, lower-energy binding event. nih.gov

The stereochemistry of the cyclopropyl moiety is paramount. Substituents on the ring can exist in cis or trans relationships, and this orientation dictates the spatial projection of functional groups, which in turn affects interactions with the target. rsc.org In the case of this compound, the stereocenter at the carbon bearing the amine and methoxy (B1213986) groups, in conjunction with the cyclopropyl ring, creates a well-defined spatial arrangement of these functionalities, which is critical for precise molecular interactions. researchgate.netrsc.org This defined stereochemistry is essential for distinguishing between enantiomers that may have vastly different biological activities.

Within an enzyme's active site or a receptor's binding pocket, cyclopropylamine scaffolds can engage in several crucial interactions. The amine group is a classic hydrogen bond donor and can form strong hydrogen bonds with acceptor residues (like aspartate, glutamate, or backbone carbonyls) in the protein, anchoring the ligand in place. nih.govnih.gov These hydrogen bonding networks are fundamental to the stability and specificity of ligand-protein complexes. nih.govtue.nlmdpi.com

The cyclopropyl group itself, being hydrophobic, typically interacts with nonpolar regions of the binding pocket. core.ac.uk In some cases, the cyclopropyl group is positioned in a solvent-exposed region of the binding pocket. acs.org This positioning can be strategically exploited, for example, in the design of PROTACs (PROteolysis TArgeting Chimeras), where the cyclopropyl group serves as an attachment point for a linker connecting the target-binding molecule to an E3 ligase ligand. acs.org

Furthermore, the organization of enzymes and their substrates is often facilitated by molecular scaffolds that bring components into close proximity. nih.govresearchgate.netnih.gov The rigid structure of a cyclopropyl-containing ligand can be thought of as a minimal scaffold that correctly orients the necessary pharmacophoric elements for optimal interaction within the highly structured environment of an enzyme pocket. arxiv.orgopenreview.net

Future Research Directions and Emerging Opportunities

The continued interest in cyclopropylamines within the pharmaceutical and agrochemical industries is a significant driver for innovation in their synthesis and application. credenceresearch.comlongdom.org Future advancements are anticipated to focus on enhancing synthetic efficiency, expanding the diversity of accessible molecules, and leveraging the unique reactivity of the cyclopropyl group.

Exploration of Broader Substrate Scope in C–H Functionalization

The direct functionalization of C–H bonds is a powerful strategy for molecular diversification, and recent advancements have demonstrated the feasibility of this approach on cyclopropylmethylamines. nih.govacs.org A key future direction will be to expand the scope of these reactions specifically for substrates like this compound.

Palladium-catalyzed enantioselective C(sp³)–H functionalization of free cyclopropylmethylamines has been successfully achieved using chiral bidentate thioether ligands. nih.govacs.org This methodology allows for various transformations including arylation, carbonylation, and olefination. nih.govacs.org Future research will likely focus on applying this chemistry to the methoxy-substituted scaffold of this compound. The presence of the methoxy group could influence the regioselectivity and stereoselectivity of the C–H activation step, and understanding these effects will be crucial.

A significant opportunity lies in broadening the range of coupling partners for these C–H functionalization reactions. Investigations into the use of a wider variety of aryl, heteroaryl, and vinyl halides, as well as other electrophiles, will be essential for creating diverse molecular libraries based on the this compound core. The table below outlines potential areas of exploration for expanding the substrate scope.

| Reaction Type | Current Substrates | Future Substrates to Explore | Potential Applications |

| Arylation | Simple aryl iodides | Complex heteroaryl halides, electron-rich and -poor aryl bromides and triflates | Development of novel CNS-active agents, kinase inhibitors |

| Olefination | Acrylates | Substituted alkenes, dienes, allenes | Synthesis of complex natural product analogues, creation of novel polymer building blocks |

| Carbonylation | Carbon monoxide | Isocyanides, other one-carbon sources | Access to novel amides, esters, and ketones with unique 3D shapes |

| Alkynylation | Terminal alkynes | Hypervalent iodine-alkyne reagents | Introduction of rigid linkers for structure-activity relationship studies |

Innovations in Catalyst Design and Performance

Catalyst design is central to advancing the synthesis and functionalization of complex molecules like this compound. Future innovations will likely target the development of more efficient, selective, and sustainable catalytic systems.

For C–H functionalization reactions, the development of new chiral ligands is a priority. While mono-N-protected amino acid (MPAA) ligands have shown promise in the enantioselective arylation of cyclopropyl C-H bonds, there is ample room for improvement. nih.govresearchgate.net The design of ligands that can operate at lower catalyst loadings, tolerate a broader range of functional groups, and provide even higher levels of stereocontrol will be a key area of research. Additionally, exploring catalysts based on more abundant and less toxic metals, such as copper or iron, as alternatives to palladium would represent a significant step towards greener chemistry. credenceresearch.com

In the synthesis of the this compound scaffold itself, titanocene-catalyzed methods offer a promising avenue for innovation. mdpi.com The development of chiral titanocene (B72419) complexes could enable the direct asymmetric synthesis of this and related cyclopropylamines from readily available starting materials, bypassing the need for chiral resolution or enzymatic steps. mdpi.comresearchgate.net

| Catalyst System | Current Application | Future Innovation | Expected Improvement |

| Palladium/MPAA Ligands | Enantioselective C-H arylation of cyclopropylmethylamines | Design of more rigid and electronically tunable ligands | Higher enantioselectivity, broader substrate scope, lower catalyst loading |

| Palladium/Thioether Ligands | Enantioselective γ-C(sp³)-H functionalization of free amines | Development of modular and easily synthesized thioether ligands | Improved reactivity and selectivity for diverse transformations |

| Copper-based Catalysts | N-arylation of cyclopropylamines | Development of chiral copper catalyst systems for asymmetric C-H functionalization | Lower cost, reduced toxicity, novel reactivity patterns |

| Titanocene Complexes | Diastereoselective cyclopropanation | Design of chiral titanocene catalysts for enantioselective synthesis | Direct access to enantiopure cyclopropylamines from simple precursors |

Development of Advanced Synthetic Routes for Cyclopropyl-Containing Scaffolds

The synthesis of highly substituted cyclopropylamines often requires multi-step sequences. A major goal for future research is the development of more convergent and efficient synthetic routes. A chemoenzymatic route to (S)-1-Cyclopropyl-2-methoxyethanamine, a closely related structure, has been developed starting from methylcyclopropyl ketone. researchgate.netacs.org This approach, which utilizes a leucine (B10760876) dehydrogenase for reductive amination, is a significant advancement in terms of sustainability and stereocontrol. researchgate.net Future work could focus on adapting this enzymatic approach to a wider range of substituted cyclopropyl ketones.

Other promising strategies include the development of novel cyclopropanation methods. For instance, methods starting from readily available materials like α-chloroaldehydes have been shown to produce trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.org Similarly, titanocene- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents provides a direct route to primary cyclopropylamines. rsc.org Adapting these methods to incorporate the methoxy group and control the stereochemistry at the C2 position of the ethanamine backbone would be a valuable contribution.

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. A photoredox-catalyzed bromonitroalkylation of alkenes followed by cyclization has been reported for the synthesis of cyclopropylamine derivatives. nih.gov Exploring similar photocatalytic strategies for the synthesis of the this compound scaffold could lead to novel and highly efficient synthetic pathways.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at –20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.